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Compound of Interest

Compound Name: Ziapin 2

Cat. No.: B12394313

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziapin 2 is a novel, synthetic, amphiphilic azobenzene compound that functions as a molecular
optomechanical light transducer.[1] It exhibits a strong, non-covalent affinity for the plasma
membrane, where it can be precisely controlled by light to modulate cellular membrane
potential.[1][2] This technical guide provides a comprehensive overview of the structure,
mechanism of action, and experimental protocols related to Ziapin 2, intended for researchers
and professionals in drug development and cellular biology.

Core Structure and Chemical Properties

Ziapin 2 is characterized by an aminoazobenzene chromophore core functionalized with
amphiphilic chains, enabling its stable insertion into the plasma membrane.[3] The key
chemical properties are summarized below.
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Property Value Reference
CAS Number 2399497-60-8 [11[4]
Molecular Formula CaoHs4Br2Ns [4]
Molecular Weight 778.7 g/mol [4]
Appearance Solid [3]

Purity >98% [3]
Solubility Soluble in DMSO (50 mg/mL) [4]

Storage 4°C (sealed, away from ]

moisture)

] -80°C for 6 months; -20°C for 1
Stock Solution Storage [1]
month

Mechanism of Action: Optomechanical Perturbation
of the Cell Membrane

The functionality of Ziapin 2 is rooted in its ability to undergo reversible photoisomerization.
This process directly translates light energy into a mechanical change within the cell
membrane, altering its electrical properties.

In the dark (resting state):
e Ziapin 2 predominantly exists in its stable, elongated trans-isomer.
« In this conformation, Ziapin 2 molecules within the membrane form dimers.[2][5]

¢ This dimerization leads to a thinning of the lipid bilayer, which in turn causes an increase in
membrane capacitance.[2][6]

Upon illumination with visible light (activated state):

o Exposure to cyan light (approximately 470 nm) triggers the isomerization of Ziapin 2 from
the trans to the bent cis-isomer.[2][5]
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» This conformational change disrupts the dimers, leading to a relaxation of the membrane

and a decrease in membrane capacitance.[2][6]

e The rapid decrease in capacitance induces a transient hyperpolarization of the cell
membrane, which can be followed by depolarization.[6][7] In excitable cells, this can be

sufficient to trigger an action potential.[6]

The following diagram illustrates the photo-induced isomerization and its effect on the cell

membrane.
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Photo-induced isomerization and mechanism of Ziapin 2.

Quantitative Data Summary

The following tables summarize the quantitative effects of Ziapin 2 as reported in various

studies.

Table 3.1: Effect of Ziapin 2 on Membrane Capacitance in
Adult Mouse Ventricular Myocytes (AMVMs)|[8]
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Mean Capacitance (pF *

Condition N (cells)
SEM)

Control (dark) 245.7 £ 20.5 14

Control (light stimulation) 246.9 £ 19.9 14

Ziapin 2 (25 puM, dark) 281.7+234 9

Ziapin 2 (25 pM, light

stimulation)

263.6 + 23.0 9

Light Power Density: 50 mW/mm?2

Table 3.2: Percentage Change in Capacitance Upon

Light Stimulation in AMVMs[8]

Percentage Change in

Treatment . N (cells)
Capacitance (A% * SEM)

Control 0.84+0.6 14

Ziapin 2 (25 puM) 721224 9

Table 3.3: Effect of Ziapin 2 on {-Potential of B. subtilis
Cells[2][7]

Ziapin 2 Concentration (pg/mL) {-Potential (mV)
0 -40
5 -30
10 -20

Table 3.4: Cellular Uptake of Ziapin 2 in B. subtilis[2][7]
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Initial Ziapin 2 Concentration (pug/mL) Percentage of Ziapin 2 Retained by Cells
5 ~32%
10 ~45%

Experimental Protocols
Synthesis of Ziapin 2

Ziapin 2 is synthesized according to previously published procedures.[2][7] Standard
laboratory practices for handling air- and water-sensitive reagents should be followed, including
the use of dried glassware and an argon atmosphere. All commercially available chemicals and
solvents are used without further purification unless otherwise specified. Reaction progress can
be monitored by thin-layer chromatography (TLC) on silica gel. Structural confirmation is
typically achieved using *H-NMR spectroscopy.[8]

Measurement of {-Potential in Bacterial Cells

This protocol describes the measurement of changes in the surface charge of bacteria upon
incubation with Ziapin 2.

Workflow Diagram:
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Detailed Steps:

Start: B. subtilis Culture

Prepare cell suspension in PBS

(ODe0o = 0.5)

'

Incubate with varying
concentrations of Ziapin 2

'

Dilute 100 pL of sample
into 900 pL PBS

'

Measure (-potential using
a Zetasizer instrument

l

Analyze data (average of
3 biological replicates)

l
-

Workflow for {-potential measurement.

e Culture Bacillus subtilis cells to the desired growth phase.

Click to download full resolution via product page

e Suspend the cells in Phosphate Buffered Saline (PBS) to an optical density at 600 nm

(ODsoo) of 0.5.[2][7]
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 Incubate the cell suspensions with different concentrations of Ziapin 2 (e.g., 5 and 10
pg/mL) under both dark and light (470 nm) conditions.[2][7]

e For each measurement, dilute 100 pL of the cell suspension into 900 pL of PBS.[2][7]

o Perform the {-potential measurements at room temperature using a Malvern Zetasizer Nano
ZS or equivalent instrument.[2][7]

» For robust data, obtain an average of at least three biological replicates, with three technical
measurements per replicate.[2][7]

Measurement of Membrane Potential in Bacterial Cells

This protocol utilizes the voltage-sensitive dye Tetramethylrhodamine, Methyl Ester (TMRM) to
measure changes in bacterial membrane potential induced by Ziapin 2 and light.

Detailed Steps:

Culture and prepare B. subtilis cells as in the {-potential protocol.

o Load the cells with TMRM dye according to the manufacturer's instructions.
 Incubate a subset of cells with Ziapin 2.

o Perform time-lapse epifluorescence microscopy.

e Acquire a baseline fluorescence reading.

» Stimulate the cells with 470 nm light for a defined period (e.g., 10 seconds).[7][9]

o Continue to record the TMRM fluorescence to observe hyperpolarization (increase in
fluorescence) and subsequent depolarization.[7][9]

o Convert the fluorescence intensity changes to millivolts (mV) based on appropriate
calibration curves.[9]

Whole-Cell Patch-Clamp Electrophysiology
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This is a generalized protocol for measuring changes in membrane capacitance and potential
in eukaryotic cells (e.g., neurons or cardiomyocytes) treated with Ziapin 2.

Workflow Diagram:
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Start: Cultured Cells

Prepare cells and
external/internal solutions

l

Pull and polish glass
micropipette

l

Approach cell and form
Giga-ohm seal

l

Rupture membrane to achieve
whole-cell configuration

l

Incubate with Ziapin 2 (e.g., 25 uM)

l

Record baseline capacitance
and potential in the dark

l

Apply light stimulation
(e.g., 470 nm, 50 mW/mm2)

l

Record changes in capacitance
and potential

l

Analyze data

Click to download full resolution via product page

Workflow for whole-cell patch-clamp electrophysiology.
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Detailed Steps:

Preparation: Prepare the necessary external (e.g., artificial cerebrospinal fluid) and internal
(pipette) solutions with appropriate osmolarity and pH.[10][11]

o Pipette Fabrication: Pull glass micropipettes to a resistance of 4-8 MQ.[10]

o Cell Patching: Under a microscope, approach a target cell with the micropipette and apply
gentle suction to form a high-resistance (>1 GQ) seal.[11]

» Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell
membrane patch, establishing electrical and diffusional access to the cell's interior.[12]

e Ziapin 2 Application: Incubate the patched cell with the desired concentration of Ziapin 2
(e.g., 25 uM).[13]

e Recording:

o In voltage-clamp mode, measure the whole-cell capacitance in the dark to establish a
baseline.

o Apply a light stimulus (e.g., 470 nm, 50 mW/mm?2) and record the change in capacitance.
[13]

o In current-clamp mode, record the resting membrane potential and any light-induced
changes, including hyperpolarization and action potential firing.

Conclusion

Ziapin 2 represents a significant advancement in the field of non-genetic optical stimulation. Its
well-characterized structure and predictable mechanism of action make it a powerful tool for
investigating the electrophysiology of both prokaryotic and eukaryotic cells. The protocols and
data presented in this guide offer a foundational resource for researchers seeking to employ
Ziapin 2 in their studies, from fundamental investigations of membrane biophysics to the
development of novel therapeutic strategies for conditions such as retinitis pigmentosa.[13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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